molecular formula C18H17Cl B15294334 5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene

5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene

Cat. No.: B15294334
M. Wt: 268.8 g/mol
InChI Key: AJPGFAINKYGKPB-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene is a tricyclic compound featuring a dibenzo[a,d]cycloheptene core with a 3-chloropropyl substituent at the 5-position. Its molecular formula is C₁₅H₁₃Cl, with a molar mass of 228.72 g/mol .

Properties

Molecular Formula

C18H17Cl

Molecular Weight

268.8 g/mol

IUPAC Name

2-(3-chloropropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene

InChI

InChI=1S/C18H17Cl/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-9,11-12,18H,5,10,13H2

InChI Key

AJPGFAINKYGKPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene typically involves the reaction of dibenzo[a,d]cycloheptene with 3-chloropropyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.

    Substitution: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

  • Protriptyline: 5-(3-Methylaminopropyl)-5H-dibenzo[a,d]cycloheptene (C₁₉H₂₁N, ~263.8 g/mol) .
  • Amitriptyline: 5-(3-Dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (C₂₀H₂₃N, ~277.4 g/mol) .
  • 5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine : An azepine-ring variant (C₁₇H₁₆ClN, 269.77 g/mol) .
Table 1: Structural and Physicochemical Comparison
Compound Substituent Molar Mass (g/mol) Form Key Properties
5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene 3-Chloropropyl 228.72 Not reported High lipophilicity (Cl substituent)
Protriptyline 3-Methylaminopropyl ~263.8 Crystalline Basic amine, moderate solubility
Amitriptyline Dimethylaminopropylidene ~277.4 Oil/Powder High lipophilicity, sedative effects
5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine 3-Chloropropyl 269.77 Neat solid Antidepressant activity (azepine core)

Key Observations :

  • Protriptyline and amitriptyline feature basic amine groups , enabling salt formation (e.g., hydrochlorides) for improved solubility .
  • The azepine variant’s nitrogen-containing ring alters electronic distribution, possibly affecting receptor binding .

Pharmacological Activity

  • Protriptyline: A TCA with adrenergic activity, acting as a norepinephrine reuptake inhibitor. It exhibits stimulant effects and is used for apathetic depression .
  • Amitriptyline: A sedative TCA with strong serotonin/norepinephrine reuptake inhibition, effective for major depressive disorder .
  • This compound: Limited data exist, but the chlorine atom may reduce metabolic stability compared to amino groups. Its activity profile remains uncharacterized .
  • 5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine : Classified as an antidepressant, though its azepine core may target dopamine receptors differently .

Metabolic Pathways

  • Protriptyline : Metabolized via hepatic epoxidation to 10,11-epoxy derivatives, accounting for ~40% of urinary metabolites in rats .
  • Amitriptyline: Undergoes demethylation and hydroxylation, producing active metabolites like nortriptyline .
  • Chloropropyl Analogs : The chlorine substituent may lead to dehalogenation or conjugation reactions (e.g., glutathione adducts), but specific pathways are undocumented .

Q & A

Basic: What established synthetic routes are available for 5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or carbamate intermediate routes. For example, describes a method involving refluxing ethyl 3-chloropropyl(methyl)carbamate with 5H-dibenzo[a,d]cycloheptatriene in potassium hydroxide. Optimizing reaction conditions (e.g., temperature, catalyst concentration, and solvent polarity) can improve yields. Lewis acid-catalyzed chloromethylation, as seen in related benzo[d][1,3]dioxole derivatives (), may also be adapted by substituting reagents. Key variables to control include reaction time (to minimize byproducts) and stoichiometric ratios of intermediates .

Basic: How is the compound’s structure characterized using spectroscopic techniques?

Methodological Answer:
UV-Vis spectroscopy and PPP (Pariser-Parr-Pople) calculations are used to analyze electronic transitions, particularly for non-planar conformations (θ ≈ 20–35°) in the dibenzocycloheptene system (). NMR spectroscopy helps determine rigidity and substituent effects; for example, temperature-dependent NMR studies can detect conformational changes (e.g., activation energy of 6.3 kcal/mol for A↔B interconversion in derivatives) . Mass spectrometry and X-ray diffraction (where applicable) validate molecular weight and crystallinity.

Advanced: How do conformational changes in the dibenzocycloheptene system influence electronic spectra and biological activity?

Methodological Answer:
Non-planar conformations (θ ≈ 30–35°) significantly alter π-electron delocalization, shifting UV absorption maxima. For instance, planar models underestimate experimental λmax values, necessitating PPP calculations with θ-adjusted geometries (). These conformational effects also modulate biological activity by altering binding affinity to targets like serotonin transporters, as inferred from structurally related tricyclic antidepressants (TCAs) ( ). Computational docking studies combined with spectroscopic data are recommended to correlate conformation-activity relationships .

Advanced: What methodologies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:
Discrepancies in UV spectra (e.g., missing maxima in compound 3) () require multi-technique validation. EPR and ENDOR spectroscopy ( ) can elucidate paramagnetic intermediates and radical stability, while variable-temperature NMR identifies dynamic conformational effects. Cross-referencing with high-level computational methods (e.g., DFT for electronic transitions) helps reconcile experimental and theoretical data .

Basic: What pharmacological activities are associated with this compound, and what mechanisms are proposed?

Methodological Answer:
Though direct data on this compound is limited, structural analogs like protriptyline ( ) exhibit TCA activity, inhibiting serotonin/norepinephrine reuptake. The chloro-propyl substituent may enhance lipophilicity, affecting blood-brain barrier penetration. In vitro assays (e.g., radioligand binding) and in vivo models (e.g., forced swim test for antidepressants) are recommended to validate mechanistic hypotheses .

Advanced: How do substituents influence atropisomerism and racemization kinetics in dibenzocycloheptene derivatives?

Methodological Answer:
Bulky substituents (e.g., 3-chloro groups) increase steric hindrance, slowing racemization. demonstrates that 3-chloro-5-(1-methyl-4-piperidyliden)-5H-dibenzo[a,d]cycloheptene exhibits separable atropisomers at room temperature. Kinetic studies (e.g., polarimetry or chiral HPLC) quantify racemization rates, while computational modeling (MD simulations) predicts energy barriers for interconversion .

Advanced: What stability assessment protocols are recommended for this compound under varying experimental conditions?

Methodological Answer:
Accelerated stability testing (e.g., exposure to light, heat, or humidity) combined with HPLC purity analysis () identifies degradation pathways. For photochemical studies, UV irradiation in inert atmospheres monitors radical formation ( ). Safety data () recommend storage in amber vials at –20°C to prevent decomposition.

Basic: What experimental design considerations are critical for studying the compound’s solvent-dependent reactivity?

Methodological Answer:
Solvent polarity (e.g., DMSO vs. hexane) affects reaction kinetics and byproduct formation. Polar aprotic solvents enhance nucleophilicity in substitution reactions (). Design experiments with controlled solvent matrices and inert atmospheres (e.g., N2) to minimize oxidation. Real-time monitoring (e.g., in situ IR spectroscopy) tracks intermediate formation .

Advanced: How do paramagnetic reduction stages of related derivatives inform redox behavior studies?

Methodological Answer:
EPR and TRIPLE resonance spectroscopy ( ) characterize radical anions/trianions, revealing hyperfine splitting patterns and spin density distribution. Comparative studies with deuterated analogs (e.g., 5-(9′-fluorenylidene)-5H-dibenzo[a,d]cycloheptene) assign proton coupling constants, while cyclic voltammetry measures reduction potentials. These methods inform redox mechanisms in catalytic or biological systems .

Basic: What impurity profiling methods ensure compound purity in pharmacological studies?

Methodological Answer:
HPLC-MS and NMR (1H/13C) identify impurities like 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol (). Column chromatography (silica gel, gradient elution) isolates byproducts, while stability-indicating assays (ICH guidelines) validate method robustness. Reference standards (e.g., cyclobenzaprine-related compounds) aid quantification .

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